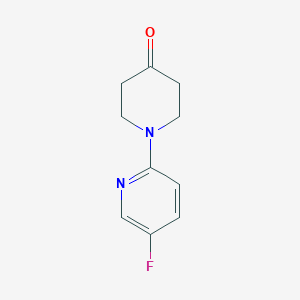![molecular formula C14H14N6O B2673629 (4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine CAS No. 946348-58-9](/img/structure/B2673629.png)
(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylamino-pteridinyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with 2-chloro-4,6-diaminopyrimidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated amines.
科学的研究の応用
(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism by which (4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine exerts its effects involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar biological activities and are valuable in drug research and development.
Quinoline-2,4-diones: Known for their roles in natural and synthetic chemistry, displaying various biological and pharmacological activities.
Uniqueness
(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a methoxyphenyl group and a methylamino-pteridinyl group sets it apart from other similar compounds, providing unique opportunities for research and application.
特性
IUPAC Name |
4-N-(4-methoxyphenyl)-2-N-methylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-15-14-19-12-11(16-7-8-17-12)13(20-14)18-9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H2,15,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDNZFYVKVZOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=NC=CN=C2C(=N1)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1H-imidazol-1-yl)methyl]-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide](/img/structure/B2673554.png)
![8-bromo-3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2673555.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamido]-1,3-oxazole-4-carboxamide](/img/structure/B2673560.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2673563.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide](/img/structure/B2673564.png)



![[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride](/img/structure/B2673569.png)
